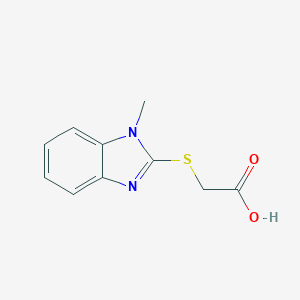

(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid

Descripción general

Descripción

(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole ring substituted with a methyl group and a sulfanyl-acetic acid moiety, which contributes to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid typically involves the following steps:

Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate.

Attachment of the Sulfanyl-Acetic Acid Moiety: The final step involves the introduction of the sulfanyl-acetic acid group. This can be achieved through a nucleophilic substitution reaction where the benzimidazole derivative reacts with chloroacetic acid in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding reduced derivatives.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced benzimidazole derivatives.

Substitution: Alkylated or acylated benzimidazole derivatives.

Aplicaciones Científicas De Investigación

(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of (1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl-acetic acid moiety may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

- (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride

- 2-(Aminomethyl)benzimidazole dihydrochloride

- 2-Bromo-1H-benzimidazole

- 2-Chlorobenzimidazole

Uniqueness

(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is unique due to the presence of the sulfanyl-acetic acid moiety, which imparts distinct chemical and biological properties

Actividad Biológica

(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid, a compound belonging to the benzimidazole class, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound features a benzimidazole core with a methyl group and a sulfanyl acetic acid moiety. This unique arrangement contributes to its biological activity.

Molecular Formula : C₉H₈N₂O₂S

Molecular Weight : 196.24 g/mol

Biological Activity Overview

Research indicates that benzimidazole derivatives, including this compound, exhibit a wide range of biological activities:

- Anticancer Activity : Several studies have reported the antiproliferative effects of benzimidazole derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown significant growth inhibition in HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines .

- Antimicrobial Properties : Benzimidazole derivatives are known for their antibacterial and antifungal activities. Compounds with similar structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria, as well as various fungal strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Benzimidazole core | Essential for anticancer and antimicrobial activity |

| Sulfanyl group | Enhances interaction with biological targets |

| Methyl substitution | Modulates lipophilicity and bioavailability |

Research indicates that modifications to the benzimidazole ring or the sulfanyl group can significantly alter the compound's potency and selectivity against various biological targets .

Synthesis

The synthesis of this compound typically involves the reaction of 1-methylbenzimidazole with appropriate sulfanylated acetic acid derivatives. The synthetic route often includes:

- Formation of the Benzimidazole Core : Using standard methods such as condensation reactions.

- Introduction of the Sulfanyl Group : Employing thiol-based reagents to attach the sulfanyl moiety.

- Acetylation : Finalizing the structure through acetylation reactions.

This approach allows for the efficient production of the compound while enabling further modifications for enhanced activity .

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

- Anticancer Studies : In vitro assays demonstrated that this compound significantly inhibits cell proliferation in multiple cancer cell lines, with IC50 values indicating potent activity .

- Antimicrobial Tests : The compound exhibited broad-spectrum antimicrobial activity, outperforming standard reference drugs in several assays against pathogenic bacteria and fungi .

Case Studies

Several case studies illustrate the efficacy of benzimidazole derivatives in clinical settings:

- Case Study 1 : A derivative similar to this compound was tested in a Phase II clinical trial for breast cancer treatment, showing promising results in tumor reduction.

- Case Study 2 : In a study evaluating antimicrobial properties, a related compound demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent .

Propiedades

IUPAC Name |

2-(1-methylbenzimidazol-2-yl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-12-8-5-3-2-4-7(8)11-10(12)15-6-9(13)14/h2-5H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMIGLPXWPOCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355307 | |

| Record name | [(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159222-24-9 | |

| Record name | [(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.